molecular formula C9H16O B1330556 3-(Tert-butyl)cyclopentanone CAS No. 5581-94-2

3-(Tert-butyl)cyclopentanone

Cat. No. B1330556
Key on ui cas rn: 5581-94-2
M. Wt: 140.22 g/mol
InChI Key: YNZLLBXTQLRISL-UHFFFAOYSA-N
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Patent
US08921359B2

Procedure details

A suspension of the 3-tert-butyl-6-hydroxyhexanoic acid (1 g, 4.95 mmol), anhydrous NaOAc (0.321 g, 3.91 mmol) and acetic anhydride was refluxed for 5 hours during which time the solution mixture turned black. After the reaction mixture was cooled to room temperature, the formed acetic acid and remaining acetic anhydride were removed on a rotary evaporator and then under high vacuum. The residue was then dissolved in ethyl acetate, filtered through a plug of celite to remove the precipitate NaOAc, and concentrated in vacuo to give the crude product of 3-tert-butylcyclopentanone (0.557 g, 58%).
Name
3-tert-butyl-6-hydroxyhexanoic acid
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.321 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]([CH2:10][CH2:11][CH2:12][OH:13])[CH2:6]C(O)=O)([CH3:4])([CH3:3])[CH3:2].CC([O-])=O.[Na+].C(OC(=O)C)(=O)C>C(O)(=O)C>[C:1]([CH:5]1[CH2:10][CH2:11][C:12](=[O:13])[CH2:6]1)([CH3:2])([CH3:3])[CH3:4] |f:1.2|

Inputs

Step One
Name
3-tert-butyl-6-hydroxyhexanoic acid
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)C(CC(=O)O)CCCO
Name
Quantity
0.321 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours during which time the solution mixture
Duration
5 h
CUSTOM
Type
CUSTOM
Details
were removed on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through a plug of celite
CUSTOM
Type
CUSTOM
Details
to remove the precipitate NaOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)C1CC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.557 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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